ethyl (2S)-2-methylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

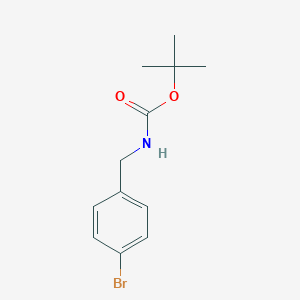

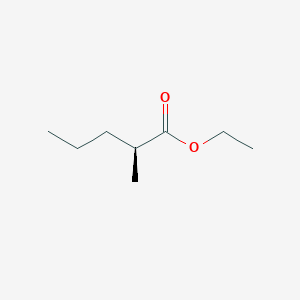

Ethyl (2S)-2-methylpentanoate would be an ester derived from the 2S-isomer of 2-methylpentanoic acid. Esters are organic compounds derived from carboxylic acids where the hydrogen of the carboxylic group (-COOH) is replaced by a hydrocarbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding 2S-2-methylpentanoic acid with ethanol in the presence of an acid catalyst . This is a common method for the synthesis of esters and is known as Fischer esterification.Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-methylpentanoate would consist of a 2-methylpentanoate group attached to an ethyl group via an ester linkage (a carbonyl group adjacent to an ether group). The 2S designation indicates the stereochemistry of the molecule, specifically the configuration of the chiral center at the 2-position of the pentanoate group .Chemical Reactions Analysis

Esters like ethyl (2S)-2-methylpentanoate can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst. They can also react with amines to form amides and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like boiling point, melting point, solubility in various solvents, and reactivity with other chemicals. Without specific information on ethyl (2S)-2-methylpentanoate, I can’t provide these details .Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (2S)-2-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPKNSYIDSNZKW-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051368 |

Source

|

| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S)-2-methylpentanoate | |

CAS RN |

28959-02-6 |

Source

|

| Record name | Valeric acid, 2-methyl-, ethyl ester, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

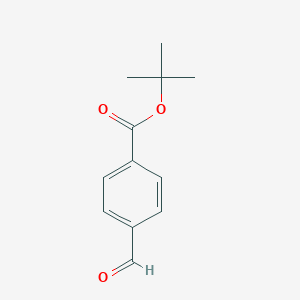

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)